6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIZTSJODHBWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydrofuran Moiety: The final step involves the alkylation of the sulfonylated benzo[d]thiazole with tetrahydrofuran-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The benzo[d]thiazole core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a sulfone derivative.
Reduction: Formation of a reduced benzo[d]thiazole derivative.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine serves as a potential scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance activity against specific enzymes or receptors. Research has indicated potential applications in targeting diseases such as cancer and infectious diseases.
Materials Science
This compound is being explored for its use in the development of novel materials with unique electronic or photophysical properties. The presence of both the methylsulfonyl group and the tetrahydrofuran moiety contributes to its versatility in forming advanced materials.
Biological Studies
Investigations into the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, have been initiated. These studies aim to understand its biological activity and potential therapeutic effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 6-Methylsulfonyl-1,3-benzothiazol-2-amine (CAS similarity: 0.62) This analogue lacks the THF-methyl group, simplifying the structure.
b. N-((Tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine
Replacing methylsulfonyl with trifluoromethoxy retains electron-withdrawing properties but introduces fluorine atoms, which can improve blood-brain barrier penetration. This modification is critical in CNS-active drugs like riluzole .
c. 6-Phenoxybenzo[d]thiazol-2-amine (CAS: 54346-87-1) The phenoxy group is less electron-withdrawing than methylsulfonyl, leading to differences in reactivity and binding affinity. Such derivatives are often explored for antimicrobial and anti-inflammatory activities .
d. 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) This compound exhibits potent urease inhibition (IC₅₀ = 28.57 μg/mL) and nitric oxide (NO) scavenging (67% activity at 50 μg/mL) due to the electron-donating methoxy group, which may enhance hydrogen bonding with enzyme active sites .
Biological Activity
6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole core, a tetrahydrofuran moiety, and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article will explore its biological activity, including detailed research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Common Name | 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine |
| CAS Number | 1219907-21-7 |
| Molecular Formula | C₁₃H₁₆N₂O₃S₂ |
| Molecular Weight | 312.4 g/mol |
The synthesis of this compound typically involves the following steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Methylsulfonyl Group : Sulfonylation using methylsulfonyl chloride in the presence of a base.
- Attachment of the Tetrahydrofuran Moiety : Alkylation with tetrahydrofuran-2-ylmethyl chloride under basic conditions.
The compound's potential biological activity may be attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids, potentially influencing pathways involved in cell signaling and apoptosis.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiazole compounds can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, highlighting their potential as anticancer agents . The structure–activity relationship (SAR) analysis suggests that the presence of both the benzothiazole and an electron-donating group enhances anticancer activity.
Case Studies
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds similar to 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine showed promising results in activating apoptotic pathways in both procaspase-3 over-expressing and non-expressing cancer cell lines .
- Antimicrobial Evaluation : Research on related benzothiazole compounds has indicated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy against resistant strains.
Q & A
Q. How to mitigate decomposition during sulfonylation reactions?
- Problem : Methylsulfonyl groups may hydrolyze under acidic/basic conditions.
- Solution : Conduct reactions under anhydrous conditions (dry THF, argon atmosphere) and avoid prolonged heating .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit varying biological activities despite structural homology?
- Example : N-phenyl vs. N-(3-chlorophenyl) analogs show differing antimicrobial potencies due to electronic effects (Cl substituent enhances membrane permeability) .
- Approach : Perform Hammett analysis or logP measurements to correlate substituent effects with activity .
Q. How to interpret inconsistent cytotoxicity results across cell lines?
- Factors : Cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Validate via ATP-based viability assays and flow cytometry for apoptosis markers .
Tables
Table 1 : Key Spectral Data for Benzo[d]thiazol-2-amine Derivatives
Table 2 : Reaction Optimization for Coupling Steps
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | DMAP (10 mol%) | +25% | |
| Solvent | Dry THF | +15% (vs. DCM) | |
| Temperature | 20–25°C | Reduced side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
